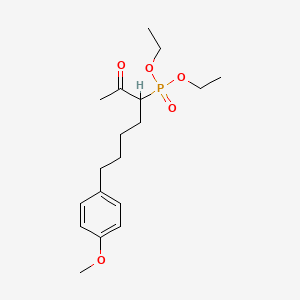
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom. This particular compound is notable for its unique structure, which includes an acetyl group, a methoxyphenyl group, and a pentyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate ester. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, (1-acetyl-5-(2-chloro-4-methoxyphenoxy)pentyl)-, diethyl ester
- Phosphonic acid, (1-acetyl-5-(4-hydroxyphenyl)pentyl)-, diethyl ester
Uniqueness
Phosphonic acid, (1-acetyl-5-(4-methoxyphenyl)pentyl)-, diethyl ester is unique due to its specific structural features, such as the methoxyphenyl group and the pentyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Número CAS |
73514-96-2 |
|---|---|
Fórmula molecular |
C18H29O5P |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-7-(4-methoxyphenyl)heptan-2-one |
InChI |
InChI=1S/C18H29O5P/c1-5-22-24(20,23-6-2)18(15(3)19)10-8-7-9-16-11-13-17(21-4)14-12-16/h11-14,18H,5-10H2,1-4H3 |
Clave InChI |
WCQPPVLANBMAAW-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CCCCC1=CC=C(C=C1)OC)C(=O)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



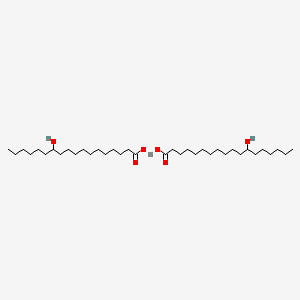
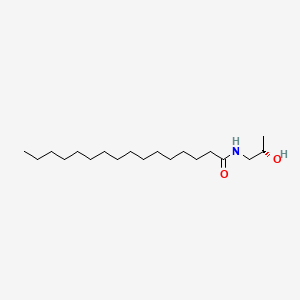

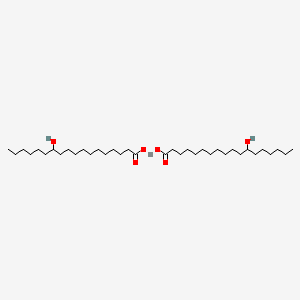

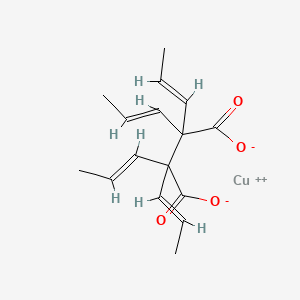



![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

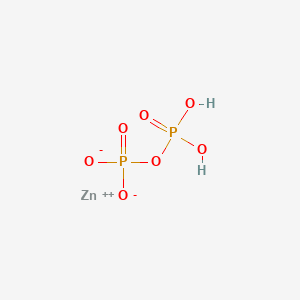
![6-Pentyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B12662115.png)
